(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid
Overview
Description
(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid: is a complex organic compound belonging to the class of epoxynaphthalene derivatives This compound is characterized by its unique structural features, including a tetrahydro-1,4-epoxynaphthalene core and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid typically involves multiple steps, starting from simpler naphthalene derivatives. One common approach is the epoxidation of 1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid using peracids such as m-chloroperbenzoic acid (MCPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The epoxide ring can be reduced to form diols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like ammonia (NH3) or methanol (CH3OH) under acidic or basic conditions.
Major Products Formed:
Oxidation: Esters, amides.
Reduction: Diols, alcohols.
Substitution: Amines, ethers.
Scientific Research Applications
(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid: has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The epoxide ring can open to form reactive intermediates that can further react with biological molecules, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and other interactions with enzymes and receptors.
Comparison with Similar Compounds
(1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
1,2,3,4-Tetrahydro-1-naphthalenecarboxylic Acid: Lacks the epoxide ring.
1,4-Naphthalenedicarboxylic Acid: Contains two carboxylic acid groups but no epoxide ring.
1,4-Epoxynaphthalene-1-carboxylic Acid: Similar structure but different stereochemistry.
Properties
IUPAC Name |
(1S,8R)-11-oxatricyclo[6.2.1.02,7]undeca-2,4,6-triene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10(13)11-6-5-9(14-11)7-3-1-2-4-8(7)11/h1-4,9H,5-6H2,(H,12,13)/t9-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQIRRMWRKZTO-KOLCDFICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2(C3=CC=CC=C3[C@@H]1O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244954-13-9 | |
Record name | (1S,4R)-1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-1-carboxylic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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